molecular formula C5H4F8O B1607746 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane CAS No. 69948-46-5

4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane

Cat. No. B1607746
CAS RN: 69948-46-5
M. Wt: 232.07 g/mol
InChI Key: DVXZKBNTNAKELW-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane” is a fluorinated organic compound. It contains a difluoromethoxy group (-OCHF2) and a hexafluorobutane group (C4F6), which are both fluorinated structural motifs . Fluorinated compounds often exhibit unique physicochemical characteristics and are frequently used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .

Scientific Research Applications

  • Synthesis and Chemical Reactions : The study by Elsheimer, Foti, and Bartberger (1996) discusses the reactions of certain difluorinated compounds, similar in structure to the one , with other chemical agents. This research highlights the potential of such compounds in synthesizing new chemical entities or intermediates in organic chemistry (Elsheimer, Foti, & Bartberger, 1996).

  • Copolymerization and Material Science : Ito et al. (1979) conducted a study on the copolymerization of fluorinated epoxybutanes, which are structurally similar to the compound . This demonstrates the potential of such compounds in developing new polymeric materials, possibly with unique properties like high resistance to heat or chemicals (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).

  • Fluorination Processes : In the field of chemical engineering, Kobayashi et al. (2003) explored the direct fluorination of certain molecules, including those structurally related to 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane. This research is significant for understanding how such compounds can be utilized in industrial processes, especially in the manufacturing of specialized chemicals (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).

  • Environmental and Health Studies : Kato et al. (2018) investigated per- and polyfluoroalkyl substances, which include chemicals structurally related to the compound . Such studies are crucial in understanding the environmental and health impact of these chemicals, especially considering their widespread use in commercial applications (Kato, Kalathil, Patel, Ye, & Calafat, 2018).

  • Halogen Bonding in Chemistry : The study by Xu, Cramer, and Vicic (2015) explored halogen bonding with perfluoroalkyl iodides, which could be relevant for understanding interactions involving compounds like 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane. Such research contributes to the broader knowledge of chemical bonding and molecular interactions (Xu, Cramer, & Vicic, 2015).

properties

IUPAC Name

4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c6-2(5(11,12)13)4(9,10)1-14-3(7)8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXZKBNTNAKELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379312
Record name 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane

CAS RN

69948-46-5
Record name 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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